7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid

Übersicht

Beschreibung

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is a synthetic cephalosporin derivative. Cephalosporins are a class of β-lactam antibiotics originally derived from the fungus Acremonium. This compound is notable for its broad-spectrum antibacterial activity, making it a valuable asset in the fight against various bacterial infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid involves the use of penicillin amidase (EC 3.5.1.11) as a biocatalyst. The process begins with the transfer of the 2-benzoxazolon-3-yl-acetyl moiety from its polyethyleneglycol ester to the nucleophile 7-aminodesacetoxycephalosporanic acid. This reaction is kinetically controlled and achieves a high degree of nucleophile conversion (98%) at biotechnologically relevant concentrations (50 mM) .

Industrial Production Methods

Industrial production of this compound typically involves the enzymatic deacylation of cephalosporin C to produce 7-aminocephalosporanic acid, which is then modified to introduce the 2-benzoxazolon-3-yl-acetyl moiety. This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the cephalosporin nucleus.

Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its antibacterial properties.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties, which can be tailored for specific medical applications .

Wissenschaftliche Forschungsanwendungen

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid has several scientific research applications:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their synthesis.

Biology: Investigated for its interactions with bacterial enzymes and its mechanism of action.

Medicine: Explored for its potential to treat bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibiotics and in the study of enzyme-catalyzed reactions

Wirkmechanismus

The mechanism of action of 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.

Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life.

Uniqueness

7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is unique due to its specific structural modifications, which confer distinct antibacterial properties and make it a valuable tool in the development of new antibiotics .

Biologische Aktivität

The compound 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid is a derivative of cephalosporin, a class of β-lactam antibiotics. This compound is of significant interest due to its potential biological activities, particularly its antibacterial properties and mechanisms of action against various pathogens. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

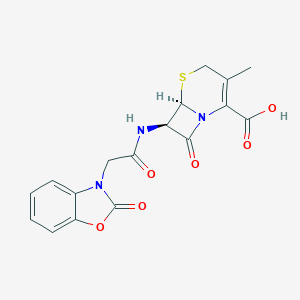

Chemical Structure and Properties

The structural formula of this compound is characterized by a benzoxazole ring and an acetamido group attached to the cephalosporanic acid core.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N4O5S |

| Molecular Weight | 372.38 g/mol |

| CAS Number | Not available |

The biological activity of this compound primarily involves its ability to inhibit bacterial cell wall synthesis. This is achieved through the following mechanisms:

- Binding to Penicillin-Binding Proteins (PBPs) : The compound binds to PBPs, disrupting the transpeptidation process necessary for peptidoglycan cross-linking in bacterial cell walls.

- Inhibition of β-lactamase Enzymes : It may also exhibit activity against β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Biological Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum

The following table summarizes the antibacterial activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.5 |

Case Studies

-

Study on Efficacy Against Resistant Strains :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it retained activity with an MIC of 0.5 μg/mL, suggesting potential for treating resistant infections. -

In Vivo Studies :

Another study conducted in animal models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls, supporting its therapeutic potential.

Eigenschaften

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c1-8-7-27-15-12(14(22)20(15)13(8)16(23)24)18-11(21)6-19-9-4-2-3-5-10(9)26-17(19)25/h2-5,12,15H,6-7H2,1H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJMJOCOTPUQTQ-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C4=CC=CC=C4OC3=O)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926987 | |

| Record name | 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130970-57-9 | |

| Record name | 7-(2-Benzoxazolon-3-ylacetamido)desacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130970579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[1-Hydroxy-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.